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Compound of Interest

Compound Name: 4-lodo-2,6-dimethylphenol

Cat. No.: B087620

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound
4-iodo-2,6-dimethylphenol, a key intermediate in various chemical syntheses. The document
is intended for researchers, scientists, and professionals in the field of drug development and
materials science, offering detailed spectral analysis, experimental protocols, and a visual
workflow for spectroscopic analysis.

Summary of Spectral Data

The following tables summarize the key spectral data obtained for 4-iodo-2,6-dimethylphenol
through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and
predicted Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data

1H NMR (Proton NMR) Spectrum

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~7.3 S 2H Ar-H
~4.8 s 1H -OH
~2.2 S 6H -CHs
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13C NMR (Carbon-13 NMR) Spectrum([1]

Chemical Shift (8) ppm Assignment
~152 C-OH (Ar)
~138 C-1 (Ar)

~130 C-H (Ar)
~128 C-CHs (Ar)
-85 C-1 (Ar)

~17 -CHs

Infrared (IR) Spectroscopy Data

Wavenumber (cm~12) Intensity Assignment
~3400-3500 Strong, Broad O-H stretch
) C-H stretch (aromatic &

~2900-3000 Medium ) ]

aliphatic)
~1600 Medium C=C stretch (aromatic)
~1470 Medium C-H bend (aliphatic)
~1200 Strong C-O stretch

C-H bend (aromatic, out-of-
~850 Strong

plane)
~600-500 Medium C-I stretch

Predicted Mass Spectrometry (MS) Data

While an experimental mass spectrum for 4-iodo-2,6-dimethylphenol is not readily available,
the following fragmentation pattern is predicted based on the analysis of similar iodinated
phenols.[2]
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Proposed Fragmentation

m/z Predicted Fragment lon

Pathway
248 [CsHolO] e Molecular lon (M*e)
233 [C7H6IO]* Loss of a methyl radical (*CH3s)
121 [CsHoO]" Loss of an iodine radical (I)
106 [C7HeO]* Loss of ¢l and *CHs

Loss of CO from the phenoxy
77 [CeHs]* )

cation
127 [+ lodine cation

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of 4-iodo-2,6-dimethylphenol was
dissolved in 0.5-0.7 mL of deuterated chloroform (CDCIs). Tetramethylsilane (TMS) was
added as an internal standard (O ppm).

Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz NMR spectrometer.

'H NMR Acquisition: The proton NMR spectrum was acquired with a sufficient number of
scans to achieve a good signal-to-noise ratio. The spectral width was set to cover the range
of 0-10 ppm.

13C NMR Acquisition: The carbon-13 NMR spectrum was acquired using a proton-decoupled
pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A
sufficient number of scans and a suitable relaxation delay were used to ensure the detection
of all carbon signals, including quaternary carbons.

Infrared (IR) Spectroscopy
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o Sample Preparation: A small amount of solid 4-iodo-2,6-dimethylphenol was finely ground
with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture was then
pressed into a thin, transparent pellet using a hydraulic press.

e Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR)
spectrometer.

o Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm~1) by
averaging multiple scans to improve the signal-to-noise ratio. A background spectrum of the
KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample was introduced into the mass spectrometer via a direct
insertion probe or after separation by gas chromatography (GC).

« lonization: Electron ionization (El) was used to generate the molecular ion and fragment
ions. The electron energy was typically set to 70 eV.

e Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a
quadrupole or time-of-flight (TOF) mass analyzer.

o Detection: The abundance of each ion was measured using an electron multiplier detector,
and the data was plotted as a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-iodo-2,6-dimethylphenol.
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Caption: Workflow for the spectral analysis of 4-iodo-2,6-dimethylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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